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Compound of Interest

Compound Name: 4-Chloro-7,8-difluoroquinoline

Cat. No.: B1463156 Get Quote

An In-Depth Technical Guide to 4-Chloro-7,8-difluoroquinoline: A Core Scaffold for Modern

Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 4-Chloro-7,8-difluoroquinoline, a

fluorinated heterocyclic compound of significant interest to researchers and scientists in

medicinal chemistry and drug development. We will delve into its formal nomenclature,

physicochemical properties, a validated synthesis protocol with mechanistic insights, and its

emerging applications as a pivotal building block for novel therapeutic agents. The strategic

incorporation of fluorine atoms at the 7 and 8 positions of the quinoline core offers unique

modulations of electronic and metabolic properties, making this molecule a highly valuable

scaffold for targeting a range of diseases.

Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational

to its application in research and development.

Nomenclature and Identifiers
The unambiguous identification of 4-Chloro-7,8-difluoroquinoline is established through its

systematic IUPAC name and universally recognized chemical identifiers.

IUPAC Name: 4-Chloro-7,8-difluoroquinoline
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CAS Number: 1189105-64-3[1]

Molecular Formula: C₉H₄ClF₂N

InChI Key: JFSJHYFLFHBTQL-UHFFFAOYSA-N

Canonical SMILES: FC(C1=NC=CC(Cl)=C1C=C2)=C2F

Physicochemical Data
The key physicochemical properties of 4-Chloro-7,8-difluoroquinoline are summarized in the

table below. These parameters are critical for designing reaction conditions, formulation

studies, and interpreting biological activity data.

Property Value Source

Molecular Weight 199.58 g/mol

Physical Form Solid

MDL Number MFCD12674973 [1]

PubChem Substance ID 329773968

Synthesis and Mechanistic Considerations
The synthesis of 4-chloroquinoline derivatives is a well-established area of organic chemistry.

The most prevalent and efficient strategy involves the chlorination of the corresponding

quinolin-4-one precursor. This approach is favored due to the high reactivity of the C4 position

and the commercial availability of starting materials.

Proposed Synthetic Pathway
The synthesis of 4-Chloro-7,8-difluoroquinoline can be reliably achieved from 7,8-difluoro-

1H-quinolin-4-one via a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is the

reagent of choice for this transformation.

Causality of Reagent Choice: Phosphorus oxychloride serves as both the chlorinating agent

and a dehydrating agent. The reaction proceeds through the formation of a highly electrophilic
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chlorophosphoryl intermediate attached to the quinolone oxygen, which renders the C4 position

exceptionally susceptible to nucleophilic attack by a chloride ion. This method is widely adopted

for its high yield and relatively clean conversion.[2]

7,8-Difluoro-1H-quinolin-4-one Phosphorus Oxychloride (POCl₃)
Heat (Reflux)

Deoxychlorination 4-Chloro-7,8-difluoroquinoline

Click to download full resolution via product page

Caption: Proposed synthesis of 4-Chloro-7,8-difluoroquinoline.

Detailed Experimental Protocol
This protocol is a self-validating system adapted from standard procedures for the synthesis of

analogous 4-chloroquinolines.[2][3]

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and

a magnetic stirrer, add 7,8-difluoro-1H-quinolin-4-one (1 equivalent).

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add an

excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents) to the flask. The

use of excess POCl₃ ensures it acts as both the reagent and the solvent.

Heating: Heat the reaction mixture to reflux (approx. 106 °C) and maintain this temperature

for 2-4 hours. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Work-up (Quenching): After completion, allow the mixture to cool to room temperature.

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a

fume hood. This step quenches the excess POCl₃. Caution: This is a highly exothermic

reaction.

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated

sodium bicarbonate (NaHCO₃) solution or another suitable base until the pH is

approximately 7-8.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as

dichloromethane (DCM) or ethyl acetate (3 x volume).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product can be further purified by

column chromatography on silica gel to yield pure 4-Chloro-7,8-difluoroquinoline.

Applications in Medicinal Chemistry and Drug
Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous FDA-approved drugs.[4][5] The chlorine atom at the C4 position is a particularly

useful synthetic handle.

Role as a Versatile Chemical Intermediate
The C4-chloro group is an excellent leaving group, making 4-Chloro-7,8-difluoroquinoline an

ideal substrate for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile

introduction of a wide variety of functional groups, including amines, alcohols, and thiols, at this

position. This chemical reactivity is the cornerstone of its utility in constructing libraries of novel

drug candidates. For instance, the synthesis of the antimalarial drugs chloroquine and

hydroxychloroquine relies on the reaction of 4,7-dichloroquinoline with appropriate amine side

chains.[2][6]
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Nucleophiles (Nu-H)

4-Chloro-7,8-difluoroquinoline
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Caption: Role as a scaffold for generating diverse drug candidates.

The Impact of Fluorine Substitution
The presence of two fluorine atoms at the C7 and C8 positions is a deliberate design element

intended to enhance the pharmacological profile of derivative compounds. Fluorine substitution

is a well-established strategy in drug design for several reasons:

Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the

half-life of a drug.

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic

interactions with target proteins, potentially increasing binding affinity and potency.

Modulation of pKa: Fluorine atoms can alter the basicity of the quinoline nitrogen, which can

affect a molecule's solubility, cell permeability, and pharmacokinetic profile.

This compound is therefore a key starting material for creating next-generation fluoroquinolone

antibiotics and other fluorinated therapeutics where such modulations are desirable.[7][8] The

development of novel quinoline-based inhibitors for targets such as SARS-CoV-2 Mpro has

also been an area of active research, highlighting the continued relevance of this scaffold.[9]
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Safety and Handling
As a reactive chemical intermediate, 4-Chloro-7,8-difluoroquinoline must be handled with

appropriate safety precautions in a laboratory setting.

Hazard Classifications: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).

GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye

protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON

CENTER/doctor if you feel unwell. Rinse mouth), P305 + P351 + P338 + P310 (IF IN EYES:

Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy

to do. Continue rinsing. Immediately call a POISON CENTER/doctor).

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling

this compound.

Conclusion
4-Chloro-7,8-difluoroquinoline is more than just a chemical compound; it is a strategic tool

for medicinal chemists. Its well-defined structure, predictable reactivity at the C4 position, and

the advantageous properties imparted by its difluoro substitution pattern make it an

exceptionally valuable building block. From developing novel antibiotics to exploring new

anticancer and antiviral agents, this scaffold provides a robust platform for the synthesis of

next-generation therapeutics. As drug discovery continues to demand molecules with

enhanced efficacy and optimized pharmacokinetic profiles, the role of precisely engineered

intermediates like 4-Chloro-7,8-difluoroquinoline will only grow in importance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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